molecular formula C31H31N3O4 B11587201 ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11587201
M. Wt: 509.6 g/mol
InChI Key: MQZLYVMRRWSFPF-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that features both imidazole and indole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include bases, acids, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of imidazole and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C31H31N3O4

Molecular Weight

509.6 g/mol

IUPAC Name

ethyl 5-[3-(4,5-diphenylimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C31H31N3O4/c1-4-37-31(36)28-21(2)33(3)27-16-15-25(17-26(27)28)38-19-24(35)18-34-20-32-29(22-11-7-5-8-12-22)30(34)23-13-9-6-10-14-23/h5-17,20,24,35H,4,18-19H2,1-3H3

InChI Key

MQZLYVMRRWSFPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)O)C)C

Origin of Product

United States

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